

Application Notes and Protocols for Antimalarial Agent ACT-451840

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Compound of Interest

Compound Name: Antimalarial agent 23

Cat. No.: B12399359

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Introduction

ACT-451840 is a novel antimalarial compound demonstrating potent activity against drug-resistant strains of *Plasmodium falciparum* and *Plasmodium vivax*. As a front-line candidate in the fight against malaria, ACT-451840 is distinguished by its unique mechanism of action, which circumvents resistance to current artemisinin-based combination therapies (ACTs). This document provides detailed application notes, quantitative data, and experimental protocols to facilitate further research and development of this promising antimalarial agent.

ACT-451840 belongs to a class of phenylalanine-based compounds and has shown efficacy against both the asexual blood stages and the transmissible sexual stages (gametocytes) of the parasite.^[1] Its proposed mechanism of action involves interaction with the *P. falciparum* multidrug resistance protein 1 (PfMDR1), a transporter protein located in the membrane of the parasite's digestive vacuole.^{[2][3]} This interaction disrupts the parasite's ability to regulate its internal environment, leading to rapid cell death.^[3] The compound's rapid parasite reduction ratio and its activity against gametocytes make it a strong candidate to replace or supplement artemisinin in future combination therapies, with the added benefit of potentially blocking malaria transmission.^{[1][4]}

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of ACT-451840 against various Plasmodium strains.

Table 1: In Vitro Activity of ACT-451840 against Asexual Blood Stages of P. falciparum

Parasite Strain	Resistance Profile	IC50 (nM)[4]
NF54	Drug-sensitive	0.4 ± 0.0
K1	Chloroquine-R, Pyrimethamine-R	0.3
Dd2	Chloroquine-R, Pyrimethamine-R	0.7
7G8	Chloroquine-R	0.3

R: Resistant

Table 2: In Vitro Activity of ACT-451840 against Sexual Stages of P. falciparum

Assay	Parameter	IC50 (nM)[1][5]
Male Gamete Formation	Inhibition of exflagellation	5.89 ± 1.80
Oocyst Development (in mosquitoes)	Inhibition of oocyst formation	30 (range: 23-39)

Table 3: In Vivo Efficacy of ACT-451840 in Murine Malaria Models

Parasite Species	Mouse Model	ED90 (mg/kg)[1][5]
P. falciparum	Humanized immunodeficient mice	3.7 (95% CI: 3.3-4.9)
P. berghei	Standard mouse model	13 (95% CI: 11-16)

ED90: 90% effective dose CI: Confidence Interval

Experimental Protocols

Protocol 1: In Vitro Antimalarial Activity Assay using [³H]-Hypoxanthine Incorporation

This protocol determines the 50% inhibitory concentration (IC₅₀) of ACT-451840 against the asexual blood stages of *P. falciparum*. The assay measures the incorporation of radiolabeled hypoxanthine, a crucial precursor for parasite nucleic acid synthesis.

Materials:

- *P. falciparum* culture (synchronized to the ring stage)
- Human erythrocytes (O+)
- Complete parasite culture medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 25 µg/mL gentamicin)
- Hypoxanthine-free culture medium
- ACT-451840 stock solution (in DMSO)
- [³H]-Hypoxanthine (1 µCi/µL)
- 96-well microtiter plates
- Gas mixture (5% CO₂, 5% O₂, 90% N₂)
- Cell harvester and filter mats
- Scintillation fluid and counter

Procedure:

- Prepare serial dilutions of ACT-451840 in hypoxanthine-free culture medium in a 96-well plate. Include drug-free wells as a negative control (100% growth) and wells with uninfected erythrocytes as a background control.

- Prepare a parasite suspension of synchronized ring-stage *P. falciparum* at 0.5% parasitemia and 2.5% hematocrit in hypoxanthine-free culture medium.
- Add 100 μ L of the parasite suspension to each well of the pre-dosed plate.
- Incubate the plate for 48 hours at 37°C in a humidified incubator with the gas mixture.^[6]
- After 48 hours, add 0.25 μ Ci of [³H]-hypoxanthine in 50 μ L of culture medium to each well.^[6]
- Incubate the plate for an additional 24 hours under the same conditions.^[6]
- After the final incubation, harvest the contents of each well onto a filter mat using a cell harvester.
- Wash the filter mat to remove unincorporated [³H]-hypoxanthine.
- Dry the filter mat and place it in a scintillation vial with scintillation fluid.
- Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
- Calculate the IC₅₀ value by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vivo Efficacy Assessment in a *P. berghei* Mouse Model

This protocol evaluates the in vivo antimalarial activity of ACT-451840 using the 4-day suppressive test in mice infected with the rodent malaria parasite *P. berghei*.

Materials:

- *P. berghei* infected donor mouse
- Female CD1 mice (or other suitable strain), 6-8 weeks old
- Saline solution (0.9% NaCl)
- ACT-451840 formulation for oral gavage

- Vehicle control (e.g., 7% Tween 80, 3% ethanol in water)
- Microscope, slides, and Giemsa stain

Procedure:

- On Day 0, infect experimental mice intravenously or intraperitoneally with 1×10^7 P. berghei-infected erythrocytes obtained from a donor mouse.
- Two to four hours post-infection, administer the first dose of ACT-451840 or vehicle control to the respective groups of mice via oral gavage.
- On Days 1, 2, and 3 post-infection, administer subsequent daily doses of the compound or vehicle.
- On Day 4, prepare thin blood smears from the tail vein of each mouse.
- Stain the blood smears with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.
- Calculate the percent inhibition of parasite growth for each treatment group compared to the vehicle control group.
- The ED90 (effective dose that inhibits parasite growth by 90%) can be determined by testing a range of doses and analyzing the dose-response relationship.

Protocol 3: Male Gamete Formation (Exflagellation) Inhibition Assay

This assay assesses the transmission-blocking potential of ACT-451840 by measuring its effect on the formation of male gametes.

Materials:

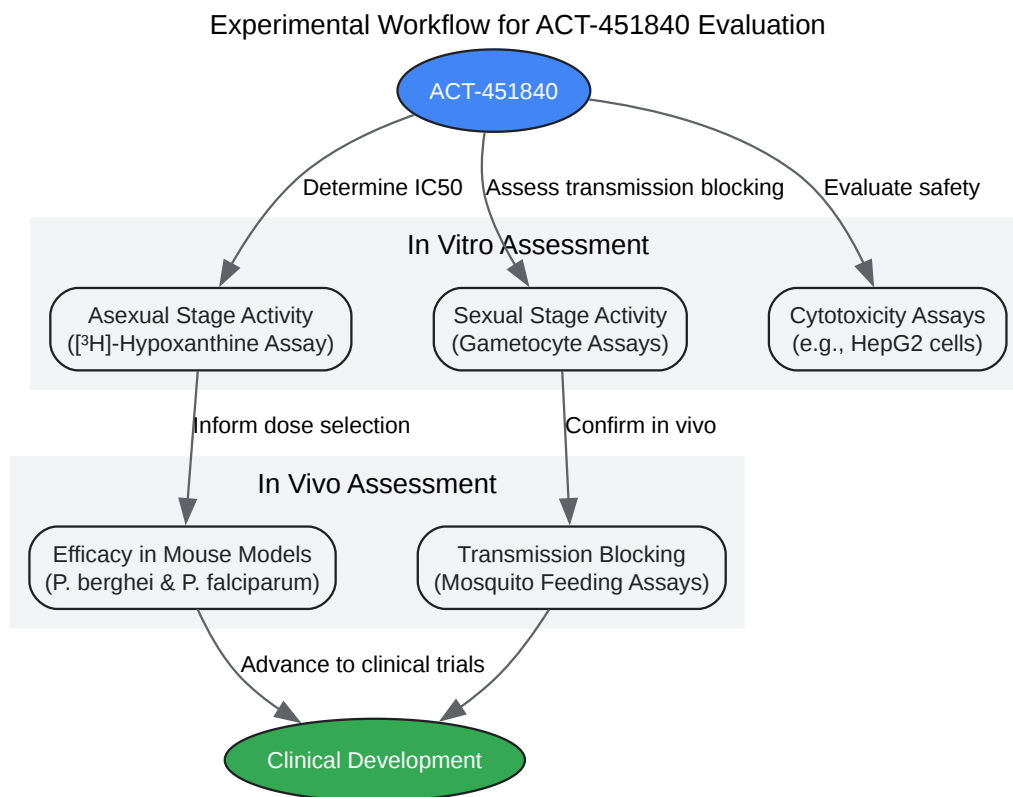
- Mature P. falciparum gametocyte culture (Stage V)
- Complete parasite culture medium

- ACT-451840 stock solution
- Exflagellation activation medium (RPMI 1640, 25 mM HEPES, 10% human serum, 100 μ M xanthurenic acid, pH 8.0)
- Microscope with a 40x or 100x objective

Procedure:

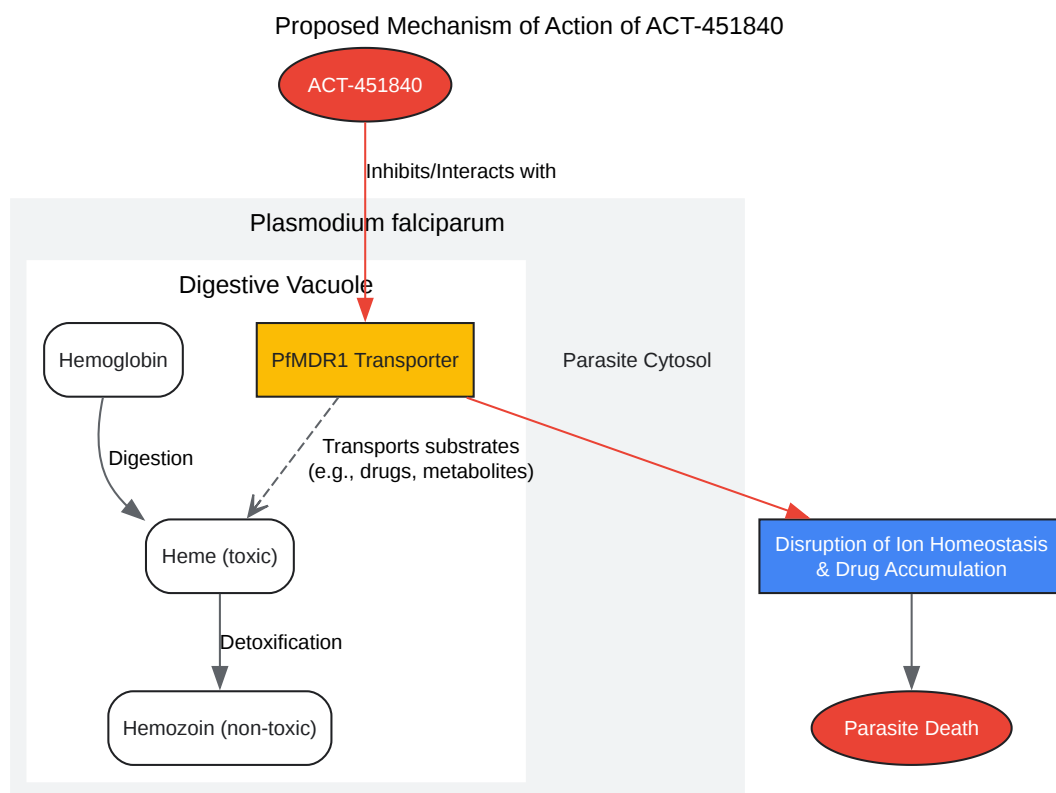
- Add serial dilutions of ACT-451840 to a mature gametocyte culture (approximately 1-2% gametocytemia). Include a drug-free control.
- Incubate the treated cultures for 24-48 hours at 37°C.
- To induce exflagellation, transfer a small volume (e.g., 10 μ L) of the gametocyte culture to a microscope slide.
- Mix with an equal volume of exflagellation activation medium.
- Cover with a coverslip and incubate at room temperature for 15-20 minutes to allow for gamete formation.
- Observe the slide under the microscope and count the number of exflagellation centers (a central residual body with motile male gametes) per field of view.
- Calculate the percentage of inhibition of exflagellation for each drug concentration compared to the untreated control.
- Determine the IC50 value from the dose-response curve.

Visualizations



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Caption: Workflow for the preclinical evaluation of ACT-451840.



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Caption: Proposed mechanism of ACT-451840 via PfMDR1 interaction.

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